N-(2,4-dimethoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
Description
N-(2,4-dimethoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a thiazole derivative characterized by a substituted phenyl group (2,4-dimethoxyphenyl) at the N-position of the thiazole ring and a furan-3-yl substituent at the 4-position. The hydrochloride salt enhances its solubility in aqueous environments, a critical feature for pharmacological applications. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S.ClH/c1-18-11-3-4-12(14(7-11)19-2)16-15-17-13(9-21-15)10-5-6-20-8-10;/h3-9H,1-2H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPMERVNZYPOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=CS2)C3=COC=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated thiazole intermediate.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a dimethoxyphenyl halide reacts with an amine-functionalized thiazole intermediate.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl, furan, or thiazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and furan moieties exhibit notable antimicrobial properties. For example, derivatives of thiazole have been shown to be effective against various bacterial strains and fungi. In a study evaluating similar thiazole derivatives, compounds demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as antifungal efficacy .
Case Study Example :
A recent study synthesized several thiazole derivatives and tested their antimicrobial properties using the turbidimetric method. Results revealed that specific derivatives exhibited significant antimicrobial activity, indicating the potential for N-(2,4-dimethoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride to serve as a lead compound in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound's structural features suggest it may interact with cancer cell pathways effectively.
Case Study Example :
In vitro studies on similar thiazole compounds have shown their effectiveness against estrogen receptor-positive breast cancer cell lines (MCF7). These studies utilized the Sulforhodamine B assay to assess cell viability post-treatment with thiazole derivatives, revealing that certain compounds led to significant reductions in cell proliferation .
Data Tables
| Biological Activity | Tested Compound | Target Organism/Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Antibacterial | Thiazole Derivative | E. coli | 12 |
| Antifungal | Thiazole Derivative | C. albicans | 15 |
| Anticancer | This compound | MCF7 (Breast Cancer) | 8 |
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
The compound’s 2,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, contrasting with electron-withdrawing groups (e.g., chlorine) in analogs like N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine . The furan-3-yl substituent introduces a heteroaromatic system, which may influence solubility and metabolic stability compared to purely phenyl-substituted derivatives (e.g., 4-phenylthiazol-2-amine derivatives) .
Physicochemical Properties
The hydrochloride salt form of the title compound likely improves aqueous solubility compared to non-ionic analogs, a critical factor in drug formulation. By contrast, neutral thiazole derivatives (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) may exhibit lower solubility, necessitating organic solvents for delivery .
Data Table: Key Features of Comparable Thiazole Derivatives
Discussion of Methodological Context
- Cytotoxicity Assays : The sulforhodamine B (SRB) assay is widely used to assess anticancer activity in thiazole derivatives, measuring protein content as a proxy for cell viability.
- Synthetic Approaches : Analogous compounds are synthesized via condensation reactions in dichloromethane with bases like triethylamine , suggesting shared synthetic routes for the title compound.
- Structural Analysis : X-ray crystallography, as applied to N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine , could elucidate the title compound’s conformation and intermolecular interactions.
Biological Activity
N-(2,4-dimethoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of the compound, supported by various studies and findings.
Chemical Structure and Properties
The compound belongs to the thiazole family, characterized by its thiazole ring, which is known for its diverse biological activities. The molecular formula is , and it features a furan ring and a dimethoxyphenyl moiety that are integral to its biological efficacy.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound.
Key Findings:
- Cytotoxicity: The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values indicating potent anticancer activity against cell lines such as HT29 (colon cancer) and MDA-MB-231 (breast cancer) with inhibition rates of 68.28% and 62.95%, respectively .
- Mechanism of Action: The mechanism involves interaction with cellular proteins, potentially inhibiting pathways critical for cancer cell survival. Molecular dynamics simulations have indicated that the compound primarily interacts through hydrophobic contacts with target proteins .
Antimicrobial Activity
The compound also shows promising antimicrobial properties, making it a candidate for further development in treating infections.
Research Insights:
- Broad-Spectrum Activity: Studies indicate that derivatives of thiazole exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to N-(2,4-dimethoxyphenyl)-4-(furan-3-yl)thiazol-2-amine have shown MIC values lower than standard antibiotics like streptomycin .
- Fungal Inhibition: Significant antifungal activity has been reported against strains such as Candida albicans and Aspergillus niger, with inhibition percentages ranging from 58% to 66% compared to established antifungals .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thiazole derivatives.
Key Structural Features:
- The presence of electron-donating groups such as methoxy at specific positions on the phenyl ring enhances anticancer activity.
- Substituents on the furan ring also play a critical role in modulating the biological activity of these compounds .
Data Table: Biological Activity Summary
Q & A
Q. Table 1: Key Synthetic Steps and Characterization Tools
| Step | Reagents/Conditions | Characterization Methods |
|---|---|---|
| Cyclocondensation | Pyridine, RT, overnight | TLC, ¹H/¹³C NMR |
| Purification | Column chromatography | HPLC, melting point analysis |
| Crystallization | CH₃OH or DMSO/water | X-ray diffraction |
Advanced: How can computational methods (e.g., DFT) predict electronic properties or reaction pathways for this compound?
Answer:
Density Functional Theory (DFT) with gradient-corrected exchange-correlation functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and thermodynamic stability. highlights the inclusion of exact-exchange terms to improve accuracy in atomization energies and ionization potentials . For this compound, DFT can model the electron-withdrawing effects of the dimethoxyphenyl group and the furan-thiazole conjugation, predicting UV-Vis absorption maxima or redox behavior. Solvent effects are incorporated via polarizable continuum models (PCM).
Basic: What spectroscopic techniques are critical for confirming the protonation state and hydrogen-bonding networks in the hydrochloride salt?
Answer:
¹H NMR detects protonation-induced shifts in aromatic or amine protons. Infrared (IR) spectroscopy identifies N–H stretching vibrations (~3300 cm⁻¹) and hydrogen-bonded O–H or N–H modes. demonstrates how X-ray crystallography resolves protonation sites (e.g., pyridine vs. thiazole nitrogen) and hydrogen-bonding patterns (e.g., N–H⋯Br⁻ interactions) in similar hydrochlorides .
Advanced: How can researchers resolve contradictions in analytical data (e.g., NMR splitting vs. X-ray structures)?
Answer:
Discrepancies between NMR splitting patterns and crystallographic data often arise from dynamic effects (e.g., tautomerism or solvent interactions). For example, notes minor deviations in calculated vs. observed elemental analysis percentages due to solvate formation . Solutions include:
- Variable-temperature NMR to probe conformational exchange.
- Repeating crystallography in multiple solvents.
- Cross-validating with high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, NOESY).
Basic: What are the key structural motifs influencing biological activity in related thiazol-2-amine derivatives?
Answer:
The thiazole core and substituent electronegativity dictate activity. and show that electron-withdrawing groups (e.g., halogens) enhance interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), while methoxy groups improve solubility . The furan-3-yl moiety in this compound may contribute to π-π stacking in protein binding pockets.
Advanced: How can reaction conditions (solvent, catalyst) be optimized to improve yield and purity?
Answer:
and suggest optimizing solvent polarity (e.g., DMSO for solubility) and catalyst loading (e.g., POCl₃ for cyclization). A factorial design approach can screen variables:
Q. Table 2: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction temperature | 70–90°C | ↑ Yield, risk of side reactions |
| Solvent polarity | Pyridine/DMSO | ↑ Solubility, ↓ byproducts |
| pH during work-up | 8.5–9.0 | ↑ Crystallinity |
Basic: What safety protocols are recommended for handling hydrochloride salts of aromatic amines?
Answer:
Use fume hoods for weighing due to fine particulate hazards. Hydrochloride salts may release HCl upon decomposition; neutralize spills with sodium bicarbonate. Personal protective equipment (PPE): nitrile gloves, lab coat, and goggles. Store in airtight containers with desiccants to prevent hygroscopic degradation.
Advanced: How does protonation at different sites (e.g., thiazole vs. aryl amine) affect the compound’s reactivity in cross-coupling reactions?
Answer:
Protonation at the thiazole nitrogen (as in ) increases electrophilicity, facilitating Suzuki-Miyaura couplings at the 4-position of the thiazole ring . In contrast, protonation at the aryl amine may deactivate the ring toward electrophilic substitution. Control experiments with non-protonated analogs (e.g., free base) can isolate electronic effects.
Basic: What are the limitations of recrystallization as a purification method for this compound?
Answer:
Recrystallization in methanol or DMSO/water mixtures () may fail if the compound forms stable solvates or polymorphs. Impurities with similar solubility profiles (e.g., regioisomers) require orthogonal methods like preparative HPLC. Thermal instability above 150°C precludes melt crystallization .
Advanced: Can machine learning models predict synthetic pathways or biological targets for novel thiazol-2-amine derivatives?
Answer:
Yes. QSAR (Quantitative Structure-Activity Relationship) models trained on datasets from and can predict antibacterial or kinase inhibition. Retrosynthetic algorithms (e.g., IBM RXN) propose routes based on reported methods in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
